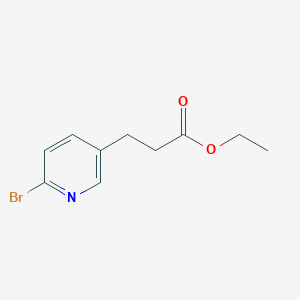

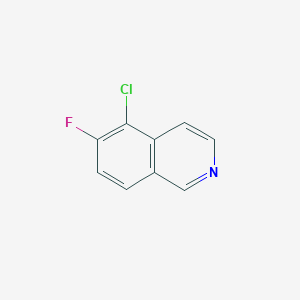

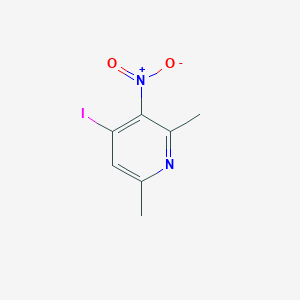

![molecular formula C12H19N3O2S B3302726 {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine CAS No. 918865-21-1](/img/structure/B3302726.png)

{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine

Übersicht

Beschreibung

“{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine” is a chemical compound with the CAS Number: 655256-68-1 . It has a molecular weight of 205.3 . The IUPAC name for this compound is 2-(4-methyl-1-piperazinyl)benzylamine . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H19N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-10,13H2,1H3 . The InChI key is GRSJANZWLLXZFG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 205.3 . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Polymorphism Control and Monitoring

- ASP3026, a derivative of the compound, was developed as an inhibitor of the EML4-ALK fusion protein. Researchers identified five polymorphs of ASP3026 and a hydrate, focusing on the stable polymorph A04 for solid formulations. The influence of crystallization process parameters on these polymorphs was studied to facilitate process development (Takeguchi et al., 2015).

- Another study further explored the effects of temperature and solvent on the polymorphic transformation of ASP3026, which is essential for large-scale manufacturing. This study provided insights into the selective transformation conditions of different ASP3026 polymorphs (Takeguchi et al., 2016).

Synthesis Methods

- Research on asymmetric synthesis introduced methods for creating various derivatives, including [(2S)-2-methylpiperidin-2-yl]methanamine, which could be related to the subject compound. This study involved the reduction and hydrogenolysis of specific precursors (Froelich et al., 1996).

- A different approach explored the structural optimization of a reversible kinase inhibitor targeting EGFR-activating and resistance mutations. This work led to the identification of a compound with significant in vitro antitumor potency (Yang et al., 2012).

Catalytic and Biological Activities

- A study involving the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, which contained the arylsulfonyl group, demonstrated certain herbicidal and insecticidal activities. This indicates potential applications in agriculture (Wang et al., 2015).

- Another research found that diphenyl sulfoxides, which are structurally similar to the compound , could act as selective antagonists of the muscarinic M2 receptor. This suggests potential applications in neurological research (Kozlowski et al., 2000).

Safety and Hazards

The safety information for “{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine” includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Zukünftige Richtungen

While specific future directions for “{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine” are not available in the search results, related compounds such as ASP3026 have been identified as potent and selective ALK inhibitors, suggesting potential applications in the treatment of ALK-positive non-small cell lung cancer .

Wirkmechanismus

Target of Action

The primary target of 2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine is the protein S100B . This protein is part of the S100 family of proteins containing 2 EF-hand calcium-binding motifs. S100 proteins are localized in the cytoplasm and/or nucleus of a wide range of cells and are involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation .

Mode of Action

It is known that the compound interacts with its target, the protein s100b, possibly altering its function

Biochemical Pathways

S100B has been implicated in the regulation of protein phosphorylation, enzyme activities, the dynamics of cytoskeleton constituents, calcium homeostasis, and the inflammatory response .

Pharmacokinetics

A structurally similar compound, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, has been studied, and most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds .

Result of Action

Given its potential interaction with protein s100b, it may influence cellular processes regulated by this protein, including protein phosphorylation, enzyme activities, the dynamics of cytoskeleton constituents, calcium homeostasis, and the inflammatory response .

Eigenschaften

IUPAC Name |

[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-14-6-8-15(9-7-14)18(16,17)12-5-3-2-4-11(12)10-13/h2-5H,6-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMIOOYURPGNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

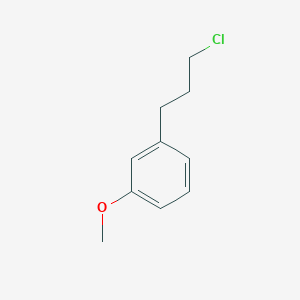

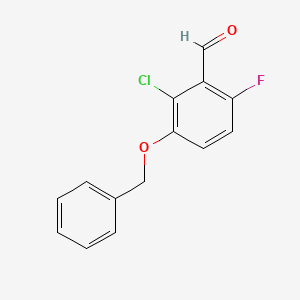

![1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]-](/img/structure/B3302651.png)

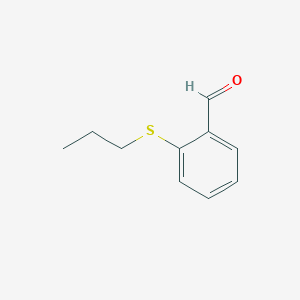

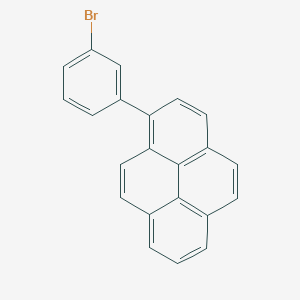

![3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B3302665.png)

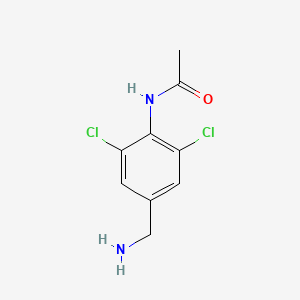

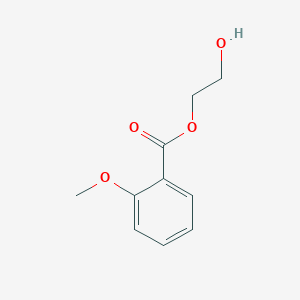

![O-[1-(6-chloropyridin-3-yl)ethyl]hydroxylamine](/img/structure/B3302670.png)

![[2-(2-methylpropyl)phenyl]methanamine](/img/structure/B3302718.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B3302722.png)